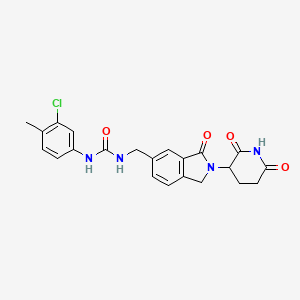

Hdac6/8/brpf1-IN-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

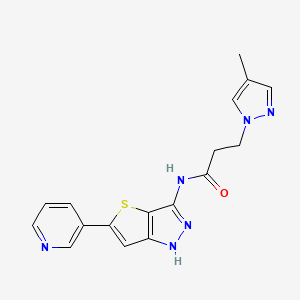

Hdac6/8/brpf1-IN-1 es un inhibidor dual que se dirige a la histona desacetilasa 6, la histona desacetilasa 8 y la proteína que contiene dominio bromodominio y dedo PHD 1. Este compuesto ha demostrado un potencial significativo en la investigación del cáncer debido a su capacidad para inhibir múltiples dianas implicadas en la expresión genética y la remodelación de la cromatina .

Métodos De Preparación

La síntesis de Hdac6/8/brpf1-IN-1 implica múltiples pasos, comenzando con la preparación de compuestos intermedios. La ruta sintética generalmente incluye el uso de varios reactivos y catalizadores en condiciones controladas. Por ejemplo, un método implica el uso de una reacción de acoplamiento catalizada por paladio seguida de una serie de pasos de purificación para obtener el producto final . Los métodos de producción industrial pueden implicar la ampliación de estas reacciones al tiempo que se garantiza la pureza y el rendimiento del compuesto.

Análisis De Reacciones Químicas

Hdac6/8/brpf1-IN-1 sufre varios tipos de reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Hdac6/8/brpf1-IN-1 tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza para estudiar la inhibición de las histona desacetilasas y los bromodominios. En biología y medicina, se investiga su potencial en la terapia del cáncer, particularmente en la orientación de células de leucemia mieloide aguda . La capacidad del compuesto para modular la expresión genética y la acetilación de proteínas lo convierte en una herramienta valiosa en la investigación epigenética.

Mecanismo De Acción

Hdac6/8/brpf1-IN-1 ejerce sus efectos inhibiendo la actividad de la histona desacetilasa 6, la histona desacetilasa 8 y la proteína que contiene dominio bromodominio y dedo PHD 1. Esta inhibición conduce a cambios en la expresión genética y la estructura de la cromatina, afectando en última instancia los procesos celulares como la proliferación, la apoptosis y la diferenciación. Las dianas y vías moleculares involucradas incluyen la acetilación de histonas y proteínas no histonas, que desempeñan un papel crucial en la regulación de la expresión genética .

Comparación Con Compuestos Similares

Hdac6/8/brpf1-IN-1 es único en su capacidad para inhibir múltiples dianas simultáneamente. Compuestos similares incluyen otros inhibidores de histona desacetilasa e inhibidores de bromodominio, como la trichostatina A y JQ1. this compound destaca por su actividad inhibitoria dual, que mejora sus potenciales efectos terapéuticos .

Propiedades

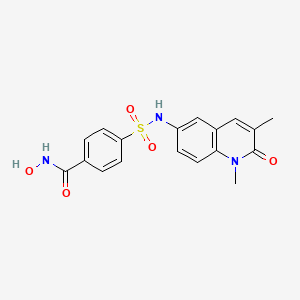

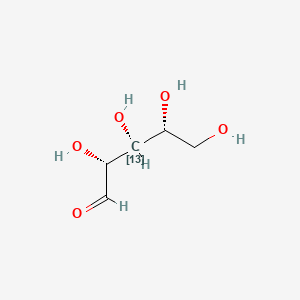

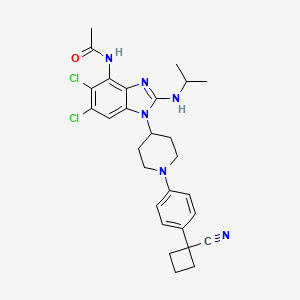

Fórmula molecular |

C18H17N3O5S |

|---|---|

Peso molecular |

387.4 g/mol |

Nombre IUPAC |

4-[(1,3-dimethyl-2-oxoquinolin-6-yl)sulfamoyl]-N-hydroxybenzamide |

InChI |

InChI=1S/C18H17N3O5S/c1-11-9-13-10-14(5-8-16(13)21(2)18(11)23)20-27(25,26)15-6-3-12(4-7-15)17(22)19-24/h3-10,20,24H,1-2H3,(H,19,22) |

Clave InChI |

AXJXDWNCHLEVAZ-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)NO)N(C1=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1aR,4S,4aS,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol](/img/structure/B12393716.png)

![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12393743.png)